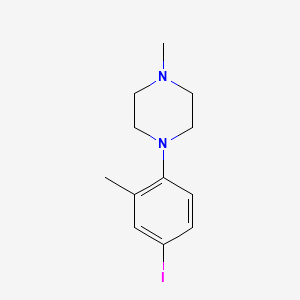
2-Hydroxy-3-(2-nitrophenyl)propanoic acid
Descripción general
Descripción
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid is an organic compound with the molecular formula C9H9NO5. It is a member of the alpha-hydroxy acid family, which are known for their applications in various fields such as cosmetics, pharmaceuticals, and organic synthesis. This compound features both a hydroxy group and a nitro group attached to a benzene ring, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid can be synthesized through several methods. One common approach involves the nitration of alpha-hydroxybenzenepropanoic acid using nitric acid in the presence of sulfuric acid. The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and to handle the exothermic nature of the nitration reaction. The use of mixed acid systems (nitric acid and sulfuric acid) is common to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, Iron powder (Fe) in acidic medium
Substitution: Halogens (Cl2, Br2), Sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Formation of alpha-keto-2-nitrobenzenepropanoic acid
Reduction: Formation of alpha-hydroxy-2-aminobenzenepropanoic acid
Substitution: Formation of halogenated or sulfonated derivatives of the benzene ring
Aplicaciones Científicas De Investigación
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mecanismo De Acción
The mechanism of action of Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid involves its interaction with biological molecules. The hydroxy group can form hydrogen bonds with proteins and enzymes, potentially altering their structure and function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. These interactions can affect molecular targets such as enzymes, receptors, and DNA, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid can be compared with other alpha-hydroxy acids such as glycolic acid, lactic acid, mandelic acid, and citric acid. These compounds share the common feature of having a hydroxy group adjacent to a carboxylic acid group, but they differ in their additional functional groups and molecular structures .
Similar Compounds
Glycolic Acid: Known for its use in skincare products for exfoliation and anti-aging.
Lactic Acid: Commonly used in food preservation and cosmetics.
Mandelic Acid: Used in chemical peels and for treating acne.
Citric Acid: Widely used as a food additive and in cleaning products.
Conclusion
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid is a versatile compound with significant applications in various fields. Its unique combination of functional groups allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H9NO5 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
2-hydroxy-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4,8,11H,5H2,(H,12,13) |
Clave InChI |
IEHZEDWCLJYWMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(C(=O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-Oxo-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-6-yl]ethyl acetate](/img/structure/B8492442.png)






![[2,4-Dimethoxy-1,3-benzothiazol-7-yl]acetonitrile](/img/structure/B8492488.png)
